![molecular formula C19H19N3O3 B2413458 2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide CAS No. 898428-63-2](/img/structure/B2413458.png)
2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antibacterial Activity
The synthesized compound has demonstrated antibacterial potency against various gram-positive and gram-negative microorganisms. Specifically, compound 1-(3-chlorophenyl)-2-methyl-3-(4-oxo-2-methylquinazolin-3(4H)-yl)isothioureas (Xi) exhibited remarkable activity against Klebsiella pneumoniae, Proteus vulgaris, and Staphylococcus epidermidis at a concentration of 1.6 µg/mL. This finding suggests its potential as an antibacterial agent .
Antitubercular Activity
The same compound (Xi) also displayed antitubercular activity, inhibiting the growth of Mycobacterium tuberculosis at a minimum concentration of 6.25 µg/mL. Given the global challenge of drug-resistant tuberculosis, this compound could serve as a lead for further optimization and development of new antitubercular agents .
Anti-HIV Activity
Compound Xi exhibited anti-HIV activity against both HIV1 and HIV2 at a concentration of 1.17 µg/mL. Considering the co-infection risk between tuberculosis and HIV, this finding underscores its potential as a dual-action therapeutic agent .
New Scaffold for Antimicrobial Agents
The synthesized quinazolines, including this compound, offer new scaffolds for antimicrobial activity. These novel structures may inspire further research and drug development in the fight against infectious diseases .
Drug Discovery and Material Synthesis
Given its unique structure, 2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide could be explored in drug discovery programs or as a building block for material synthesis. Its properties may find applications in designing novel pharmaceuticals or functional materials .
Medicinal Chemistry and Pharmacology
The compound’s quinazoline backbone aligns with recent interest in pyrimidines and condensed pyrimidines as potential druggable molecules. Medicinal chemists and pharmacologists may investigate its behavior and interactions for therapeutic purposes .
Mechanism of Action
Target of Action
Similar quinazolinone analogues have been tested for their antibacterial, antitubercular, and anti-hiv potencies .
Mode of Action
It’s known that quinazolinone analogues interact with their targets to exert their effects .
Biochemical Pathways
Quinazolinone analogues are known to interfere with various biochemical pathways to exert their antibacterial, antitubercular, and anti-hiv effects .
Result of Action
Quinazolinone analogues have shown promising antimicrobial, antitubercular, and anti-hiv activities .
properties
IUPAC Name |
2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-25-12-18(23)21-14-7-6-8-15(11-14)22-13(2)20-17-10-5-4-9-16(17)19(22)24/h4-11H,3,12H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTXOXNNDUVOBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

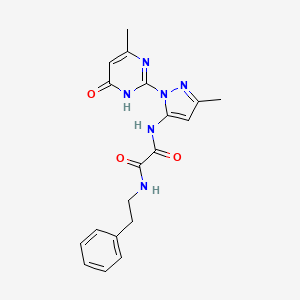
![2-hydroxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-4-carboxamide](/img/structure/B2413378.png)
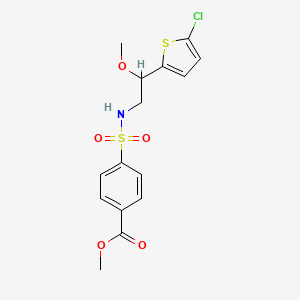
![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2413384.png)
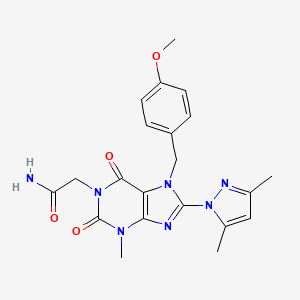
![2-(1-{[(Tert-butoxy)carbonyl]amino}cyclopropyl)pyrimidine-5-carboxylic acid](/img/structure/B2413387.png)
![1-(benzo[d]thiazol-2-yl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2413390.png)
![2-Ethyl-4-(4-methylpiperidin-1-yl)benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B2413392.png)
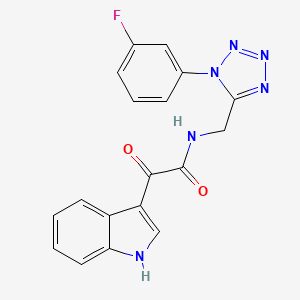
![[3-(Morpholin-4-ylsulfonyl)thien-2-yl]methylamine](/img/structure/B2413394.png)
![N-(3-fluorophenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2413395.png)
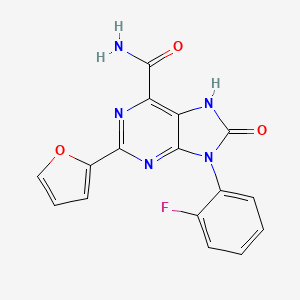
![Benzyl 2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2413397.png)
![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2413398.png)